REACTION_CXSMILES
|
C1COCC1.[CH3:6][C:7]1[C:12]([C:13](OC)=[O:14])=[CH:11][C:10]([Cl:17])=[CH:9][N:8]=1.[H-].[Li+].[B+3].[H-].[H-].[H-]>O>[Cl:17][C:10]1[CH:11]=[C:12]([CH2:13][OH:14])[C:7]([CH3:6])=[N:8][CH:9]=1 |f:2.3.4.5.6.7|
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
CC1=NC=C(C=C1C(=O)OC)Cl
|
Name
|
|
Quantity
|
0.153 g
|
Type
|
reactant
|
Smiles
|
[H-].[Li+].[B+3].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction solution was agitated at room temperature for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
the reaction solution was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The obtained organic layer was washed with a saturated salt solution, and it
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
after dried over anhydrous magnesium sulfate
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C(=NC1)C)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.26 g | |
YIELD: CALCULATEDPERCENTYIELD | 30.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |